molecular formula C17H18N4O6S B2912887 N-(4-(N-acetylsulfamoyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1396885-26-9

N-(4-(N-acetylsulfamoyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2912887
CAS No.: 1396885-26-9
M. Wt: 406.41
InChI Key: BUJOCTPTOOHGMA-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a hybrid scaffold combining acetylsulfamoyl, azetidine, and 5-methylisoxazole moieties. The sulfonamide group (N-acetylsulfamoyl) is a hallmark of enzyme-targeting agents, often seen in inhibitors of carbonic anhydrases or ureases . The 5-methylisoxazole group may contribute to metabolic stability and lipophilicity, influencing pharmacokinetics .

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6S/c1-10-7-15(19-27-10)17(24)21-8-12(9-21)16(23)18-13-3-5-14(6-4-13)28(25,26)20-11(2)22/h3-7,12H,8-9H2,1-2H3,(H,18,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJOCTPTOOHGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-acetylsulfamoyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining an azetidine ring with isoxazole and sulfonamide functionalities, which are known for their diverse pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key structural elements include:

  • Azetidine Ring : A four-membered cyclic amine that contributes to the compound's biological activity.
  • Isoxazole Moiety : Known for its roles in anti-inflammatory, antimicrobial, and anticancer activities.
  • Sulfamoyl Group : Enhances solubility and bioactivity by mimicking natural substrates.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of azetidine have shown promising results against various bacterial strains, with some compounds demonstrating efficacy comparable to standard antibiotics such as ampicillin .

2. Anti-inflammatory Properties

The isoxazole ring is associated with anti-inflammatory effects. Studies have reported that isoxazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. This selectivity suggests that our compound may also possess similar anti-inflammatory capabilities .

3. Anticancer Potential

Compounds containing azetidine and isoxazole moieties have been evaluated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of histone methyltransferases (HMTs), which play a crucial role in gene regulation related to cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyCompoundActivityFindings
Karthikeyan et al. (2009)Isoxazole derivativesAnti-inflammatoryIdentified selective COX-2 inhibitors with significant analgesic effects.
Siddiqui et al. (2013)Sulfonamide derivativesAntimicrobialDemonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Banoglu et al. (2016)Diaryloisoxazol derivativesLeukotriene biosynthesis inhibitionShowed potential in treating inflammatory diseases by targeting leukotriene pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key pharmacophoric elements with other sulfonamide- and carboxamide-containing molecules. Below is a comparative analysis:

Compound Name Key Structural Features Biological Activity Reference
N-(4-(N-Acetylsulfamoyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide Azetidine, 5-methylisoxazole, sulfonamide Hypothesized antiurease/antimicrobial activity (based on analogs)
2-(4-Isobutylphenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)propanamide (Compound 9) Isobutylphenyl, sulfonamide, 5-methylisoxazole Antiurease activity (IC₅₀ = 0.93 µM); binds urease active site via hydrogen bonds
N-(4-(N-Acetylsulfamoyl)phenyl)-2-(4-isobutylphenyl)propanamide (Compound 10) Acetylsulfamoyl, isobutylphenyl Moderate antiurease activity (IC₅₀ = 4.2 µM); enhanced solubility vs. Compound 9
N-(4-(N-Carbamimidoylsulfamoyl)phenyl)-2-(4-isobutylphenyl)propanamide (Compound 11) Carbamimidoylsulfamoyl, isobutylphenyl Weak antiurease activity (IC₅₀ = 22.7 µM); poor binding affinity
5-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-3-isoxazolecarboxamide Trimethoxyphenyl, isoxazole No explicit activity data; structural focus on isoxazole-carboxamide hybridization
N-(4-(N-acetylsulfamoyl)phenyl)-2-benzoyl-3-oxo-3-phenylpropanamide (HL ligand) Acetylsulfamoyl, benzoylpropanamide Antioxidant (IC₅₀ = 18 µM for DPPH), DNA cleavage, moderate antimicrobial activity

Key Observations:

Antiurease Activity :

  • The 5-methylisoxazole and sulfonamide groups in Compound 9 and the target compound are critical for urease inhibition. Compound 9’s IC₅₀ (0.93 µM) suggests stronger activity than Compound 10 (4.2 µM), likely due to the isoxazole-sulfonamide synergy .
  • The target compound’s azetidine ring may improve binding via rigidity, though this requires experimental validation.

Metabolic and Pharmacokinetic Profiles: Acetylsulfamoyl groups (as in Compound 10 and the target compound) enhance solubility compared to non-acetylated analogs (e.g., Compound 11) . The trimethoxyphenyl group in the isoxazole-carboxamide analog () may increase membrane permeability but reduce target specificity .

Antimicrobial and Antioxidant Potential: The HL ligand () demonstrates that sulfonamide-carboxamide hybrids exhibit antioxidant activity (DPPH radical scavenging) and DNA interaction, likely via metal coordination. The target compound’s azetidine and isoxazole groups could amplify these effects .

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